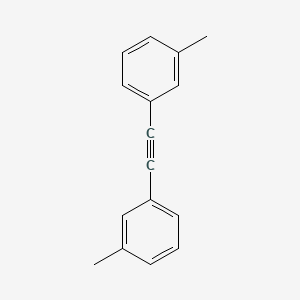

1,2-Di-m-tolylethyne

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-[2-(3-methylphenyl)ethynyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-13-5-3-7-15(11-13)9-10-16-8-4-6-14(2)12-16/h3-8,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGHYYQMOXOCCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C#CC2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Aspects of 1,2 Di M Tolylethyne

Annulation and Cyclization Reactions Involving 1,2-Di-m-tolylethyne

Annulation and cyclization reactions represent a powerful strategy for the synthesis of complex cyclic and polycyclic aromatic compounds from relatively simple alkyne precursors. In the context of this compound and its isomers, these reactions often proceed with high efficiency and selectivity, offering access to a diverse range of molecular scaffolds.

Cyclopentannulation Processes (e.g., with poly(arylene ethynylene)s using 1,2-di-p-tolylethyne)

Cyclopentannulation reactions are a class of chemical transformations that involve the formation of a five-membered ring. One notable application of this process is in the post-polymerization modification of poly(arylene ethynylene)s. researchgate.net This strategy utilizes a palladium-catalyzed reaction between the ethynylene functionality within the polymer backbone and a suitable aryl bromide. researchgate.net

For instance, studies involving 1,2-di-p-tolylethyne, a structural isomer of this compound, have demonstrated the feasibility of this approach. researchgate.net The reaction of 9-bromoanthracene (B49045) with 1,2-di-p-tolylethyne in a palladium-catalyzed cyclopentannulation yields 6-bromo-1,2-di-p-tolylaceanthrylene. researchgate.net This small molecule can then be used to modify poly(arylene ethynylene)s, converting them into low bandgap donor-acceptor copolymers. researchgate.net The cyclopentannulation of the polymer backbone is typically carried out using an excess of the aryl bromide to ensure high conversion of the ethynylene units. researchgate.net The resulting polymers exhibit significantly altered electronic properties, as evidenced by a substantial red-shift in their absorption spectra. researchgate.net

This methodology highlights the potential of cyclopentannulation reactions to create complex, contorted polycyclic aromatic hydrocarbons containing five-membered rings. researchgate.net The process can be extended to the reaction between a di-arylethynylene and an appropriate aryl-dibromide to form 1,2,6,7-tetraarylcyclopenta[hi]aceanthrylenes and 1,2,6,7-tetraaryldicyclopenta[cd,jk]pyrenes. researchgate.net

Palladium-Catalyzed [3+2] Annulation with Aromatic Ring Expansion (e.g., studies with 1,2-di-o-tolylethyne)

Palladium-catalyzed [3+2] annulation reactions offer a concise route to the synthesis of azulenes and pseudoazulenes, which are nonbenzenoid aromatic hydrocarbons with unique electronic and optical properties. pku.edu.cn This transformation involves the reaction of alkynes with a diboron (B99234) reagent and an iodide source, leading to the formation of a fused bicyclic system with concomitant aromatic ring expansion. pku.edu.cn

While direct studies on this compound are not explicitly detailed, research on its isomer, 1,2-di-o-tolylethyne (B3394606), provides valuable insights into the steric and electronic factors governing these reactions. In a palladium-catalyzed system, the reaction of 1,2-di-o-tolylethyne did not yield the expected azulene (B44059) product. Instead, it resulted in the formation of the hydroborated (E)-1,2-di-o-tolylethene. pku.edu.cn This outcome suggests that steric hindrance from the ortho-methyl groups may disfavor the annulation pathway. pku.edu.cnrsc.org

The mechanism of this reaction is thought to involve a cascade of events, including the trans-addition of a Pd-Bpin species across the alkyne and subsequent alkenylative palladation of another alkyne moiety. pku.edu.cn The presence of an iodide source is crucial for the success of the reaction, as it is believed to facilitate the trans-palladium-boration across the alkyne and the subsequent azulene formation. pku.edu.cn

Cascade Intramolecular Imidoylation and C-H Activation/Annulation Reactions

Cascade reactions that combine intramolecular imidoylation with C-H activation and annulation provide a powerful and efficient method for the one-pot synthesis of complex nitrogen-containing polycyclic aromatic compounds. rsc.org These reactions often utilize a combination of a Lewis acid and a transition metal catalyst, such as rhodium(III), to promote the sequential formation of multiple chemical bonds. rsc.org

One such example is the reaction of benzimidoyl chlorides with alkynes to produce 7H-dibenzo[de,h]quinoline analogues. rsc.org This process is initiated by a Lewis acid-promoted intramolecular Friedel-Crafts-type imidoylation, followed by a Rh(III)-catalyzed C-H activation/annulation with an alkyne. rsc.org This divergent approach allows for the construction of complex molecular frameworks from readily available starting materials. rsc.org

While specific examples involving this compound are not highlighted, the general applicability of this methodology to a range of internal alkynes suggests its potential for the synthesis of novel heterocyclic systems derived from this substrate. rsc.org For instance, rhodium(III)-catalyzed oxidative annulation of 2,2'-bipyridine (B1663995) N-oxides with internal alkynes has been shown to be a versatile method for the synthesis of substituted 1,10-phenanthrolines and 1-(pyridin-2-yl)isoquinoline 2-oxides. researchgate.net Similarly, rhodium(III)-catalyzed triple aryl/alkenyl C-H bond activation of aryl enaminones with 1,2-di(m-tolyl)ethyne has been reported to produce naphtho[1,8-bc]pyrans in good yields. dicp.ac.cn

Oxidative Functionalization of the Alkyne Moiety of this compound

The carbon-carbon triple bond of this compound is susceptible to oxidation, providing a convenient route to the synthesis of 1,2-dicarbonyl compounds, also known as 1,2-diketones. These compounds are valuable synthetic intermediates that can be further transformed into a variety of heterocyclic systems.

Conversion to 1,2-Diketones via Radical Oxidation Pathways (e.g., ICl/AgNO3 co-catalyzed oxidation of diarylalkynes)

A novel and efficient method for the oxidation of diaryl- and alkylarylalkynes to 1,2-diketones involves the use of an ICl/AgNO3 co-catalyst system. figshare.comacs.orgnih.gov This reaction proceeds smoothly under mild conditions, tolerates a good range of functional groups, and provides the desired 1,2-diketones in moderate to good yields. figshare.comacs.orgnih.gov

The reaction is believed to proceed through a radical oxidation mechanism. acs.org This is supported by the observation that the reaction is inhibited by the addition of radical scavengers such as 2,2,6,6-tetramethyl-1-piperidinyloxyl and 2,6-di-tert-butyl-4-methylphenol. acs.org Isotopic labeling studies using H₂¹⁸O have shown that the oxygen atoms incorporated into the diketone product originate from the silver nitrate (B79036) (AgNO₃) and not from water, further supporting a mechanism that does not involve simple hydration. acs.org

The scope of this reaction is broad, and it has been successfully applied to a variety of diarylalkynes, including those with different substituents on the aromatic rings. acs.org The resulting 1,2-diketones can be readily converted into other valuable compounds, such as quinoxalines, by reaction with 1,2-diaminobenzene. figshare.comacs.org

| Substrate | Product | Yield (%) |

| 1,2-Di-p-tolylethyne | 1,2-Di-p-tolylethane-1,2-dione | 90 |

| 1-(3,5-Diphenyl-isoxazol-4-yl)-2-p-tolylethyne | 1-(3,5-Diphenyl-isoxazol-4-yl)-2-p-tolylethane-1,2-dione | 69 |

| 1-(3,5-Di-tert-butyl-isoxazol-4-yl)-2-p-tolylethyne | 1-(3,5-Di-tert-butyl-isoxazol-4-yl)-2-p-tolylethane-1,2-dione | 73 |

| 1-(3-Phenyl-5-tert-butyl-isoxazol-4-yl)-2-p-tolylethyne | 1-(3-Phenyl-5-tert-butyl-isoxazol-4-yl)-2-p-tolylethane-1,2-dione | 78 |

This table presents selected examples of the ICl/AgNO₃ co-catalyzed oxidation of diarylalkynes to 1,2-diketones. The data is sourced from a study by Yang et al. acs.org

Chemoselective Oxidative Transformations

The selective oxidation of alkynes is a crucial transformation in organic synthesis. Various methods have been developed to achieve the chemoselective oxidation of the alkyne moiety in the presence of other functional groups. For instance, visible-light-induced aerobic photooxidation of alkynes using eosin (B541160) Y as a metal-free photocatalyst provides a green and efficient route to 1,2-diketones. researchgate.net This method tolerates oxidation-sensitive groups like formyl and carbon-carbon double bonds. researchgate.net

Another approach involves the use of hypervalent iodine reagents. jove.com By carefully selecting the iodine source and oxidant, it is possible to achieve the chemoselective synthesis of 1-iodoalkynes, 1,2-diiodoalkenes, or 1,1,2-triiodoalkenes from terminal alkynes. jove.com For example, a combination of tetrabutylammonium (B224687) iodide (TBAI) and (diacetoxyiodo)benzene (B116549) (PIDA) selectively produces 1-iodoalkynes, while a combination of potassium iodide (KI) and PIDA yields 1,2-diiodoalkenes. jove.com These protocols offer excellent chemoselectivity under mild conditions. jove.com

While these examples primarily focus on terminal alkynes, the principles of chemoselectivity can be extended to internal alkynes like this compound, allowing for the targeted functionalization of the alkyne core while preserving other sensitive functionalities within the molecule.

Functionalization and Derivatization Reactions of this compound

The hydrocarboxylation of alkynes is a significant reaction for the synthesis of α,β-unsaturated carboxylic acids. In a study on regiodivergent hydrocarboxylation and esterification, this compound was successfully converted to its corresponding carboxylic acid derivative. The reaction, catalyzed by 5 wt% Palladium on carbon (Pd/C), utilized Xantphos as a ligand, tetrabutylammonium iodide (TBAI) as an additive, and oxalic acid as the carboxylating agent in a dimethylformamide (DMF) solvent. This process yielded the desired product in an 80% yield.

The general mechanism for such palladium-catalyzed reactions often involves the formation of a palladium-hydride species which then undergoes hydropalladation across the alkyne triple bond. Subsequent migratory insertion of carbon monoxide (in hydrocarboxylation) or reaction with an alcohol (in esterification) leads to the final product. Esterification is a fundamental chemical reaction for producing esters from acids and alcohols. mdpi.com The choice of solvent is crucial, with common options including dimethylformamide (DMF), dichloromethane (B109758) (DCM), and tetrahydrofuran (B95107) (THF). mdpi.com

Table 1: Pd/C-Catalyzed Hydrocarboxylation of this compound

| Reactant | Catalyst | Ligand | Additive | Carboxylating Agent | Solvent | Yield |

| This compound | 5 wt% Pd/C | Xantphos | TBAI | Oxalic acid | DMF | 80% |

The reaction of this compound with various organometallic reagents leads to a diverse range of products through different reaction pathways. These reactions are fundamental in organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

In a rhodium(III)-catalyzed reaction, this compound was reacted with aryl enaminones. dicp.ac.cn The presence of a 3-methyl group on the tolyl substituent facilitated the formation of the corresponding naphtho[1,8-bc]pyran derivative in an 87% yield. dicp.ac.cn

Another notable reaction involves a palladium-catalyzed [3+2] annulation of alkynes. However, in the case of 1,2-di-o-tolylethyne, the reaction with B2pin2 in the presence of a palladium catalyst and lithium iodide did not yield the expected azulene product. Instead, it resulted in the formation of the hydroborated (E)-1,2-di-o-tolylethene in a 38% yield. pku.edu.cn This suggests that the steric hindrance from the ortho-methyl groups prevents the desired annulation from occurring.

Furthermore, this compound has been used in a one-pot synthesis of 7H-dibenzo[de,h]quinoline analogues. This cascade reaction involves an intramolecular imidoylation and C-H activation/annulation of benzimidoyl chlorides with the alkyne.

Table 2: Reactions of Tolyl-Substituted Diarylalkynes with Organometallic Reagents

| Alkyne Reactant | Reagent/Catalyst System | Product Type | Yield | Reference |

| This compound | Aryl enaminone / [Cp*RhCl2]2 | Naphtho[1,8-bc]pyran | 87% | dicp.ac.cn |

| 1,2-di-o-tolylethyne | B2pin2 / Pd(acac)2 / LiI | (E)-hydroborated alkene | 38% | pku.edu.cn |

| This compound | N-hydroxy-2-phenoxybenzimidoyl chloride / Rh(III) catalyst | 7H-dibenzo[de,h]quinoline analogue | - |

Hydrocarboxylation and Esterification Reactions (e.g., Pd/C-catalyzed)

Novel Reaction Pathways of this compound

A novel reaction pathway for this compound involves its reaction with a masked boryl-substituted oxo-bridged bis-silylene. This bis-silylene exhibits high reactivity, akin to a two-coordinate bis-silylene. acs.org The reaction with this compound in benzene (B151609) results in a unique product where the two silicon atoms of the bis-silylene are bridged by a C=C double bond originating from the alkyne and a cyclohexadiene ring formed from the solvent. acs.org This transformation involves the activation of both the C≡C triple bond of the alkyne and a C=C double bond of a benzene molecule. acs.org

This reactivity highlights the potential of using highly reactive silicon species to forge complex polycyclic systems. The reaction proceeds through a mechanism that likely involves the sequential oxidative addition of the alkyne and the benzene ring across the two silicon centers of the bis-silylene. acs.orgnih.gov

While direct photoelectrochemical functionalization of this compound is not explicitly detailed in the provided context, the synthesis of benzo[b]phosphole oxides using the related compound, 1,2-di-p-tolylethyne, offers insight into a novel and sustainable reaction pathway. acs.org This method combines photocatalysis with organic electrochemistry to achieve the sequential P-H/C-H bond functionalizations necessary for constructing benzo[b]phosphole oxides from secondary phosphine (B1218219) oxides and internal alkynes. acs.org

The reaction is initiated by an intermolecular single electron transfer (SET) between an organophotocatalyst, such as 4CzIPN, and the secondary phosphine oxide. acs.org The resulting radical species then engages with the alkyne. Electrochemistry serves as a "green" oxidant to complete the catalytic cycle, eliminating the need for traditional stoichiometric transition-metal oxidants. acs.org In the case of 1,2-di-p-tolylethyne, this photoelectrochemical strategy yielded the corresponding benzo[b]phosphole oxide in a high yield of 93%. acs.org This approach is noted for its good functional group tolerance and scalability. acs.org The photophysical properties of benzo[b]phosphole P-oxides make them promising fluorescent dyes. nih.gov

Table 3: Photoelectrochemical Synthesis of Benzo[b]phosphole Oxides with Symmetrical Diarylalkynes acs.org

| Alkyne Reactant | Product Yield |

| 1,2-di-p-tolylethyne | 93% |

| 1,2-bis(4-ethylphenyl)ethyne | 86% |

| 1,2-bis(4-methoxyphenyl)ethyne | 82% |

| 1,2-bis(4-fluorophenyl)ethyne | 71% |

| 1,2-bis(4-chlorophenyl)ethyne | 83% |

| 1,2-bis(4-bromophenyl)ethyne | 78% |

Advanced Analytical Characterization Techniques for 1,2 Di M Tolylethyne Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic compounds like 1,2-Di-m-tolylethyne. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) is instrumental in identifying the hydrogen atoms within the this compound molecule. The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of the protons. For this compound, the spectrum is characterized by distinct signals corresponding to the aromatic and methyl protons.

In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), the methyl protons (CH₃) present as a singlet at approximately 2.35 ppm. syncrest.comjst.go.jprsc.org The aromatic protons appear in the region of 7.13 to 7.41 ppm. syncrest.comjst.go.jprsc.org Specifically, a doublet can be observed around 7.13 ppm (J = 7.6 Hz) and another at 7.22 ppm (J = 7.6 Hz), with a more complex multiplet appearing between 7.30 and 7.41 ppm. syncrest.comjst.go.jprsc.org

¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 2.35 | s | 6H | Methyl Protons (CH₃) |

| 7.13 | d | 2H | Aromatic Protons |

| 7.22 | d | 2H | Aromatic Protons |

| 7.30-7.41 | m | 4H | Aromatic Protons |

s = singlet, d = doublet, m = multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the ¹H NMR data, Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The ¹³C NMR spectrum, also typically recorded in CDCl₃, shows a signal for the methyl carbons at approximately 21.2 ppm. syncrest.comjst.go.jprsc.org The acetylenic carbons (C≡C) are observed at around 89.2 ppm. syncrest.comjst.go.jprsc.org The aromatic carbons resonate in the range of 123.1 to 138.0 ppm, with specific peaks at 123.1, 128.2, 128.6, 129.1, 132.2, and 138.0 ppm. syncrest.comjst.go.jprsc.org

¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| 21.2 | Methyl Carbons (CH₃) |

| 89.2 | Acetylenic Carbons (C≡C) |

| 123.1 | Aromatic Carbon |

| 128.2 | Aromatic Carbon |

| 128.6 | Aromatic Carbon |

| 129.1 | Aromatic Carbon |

| 132.2 | Aromatic Carbon |

| 138.0 | Aromatic Carbon |

Multi-dimensional NMR Techniques in Elucidating Complex Structures

While one-dimensional NMR spectra provide fundamental structural information, multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to unravel more complex structural details and confirm connectivity. libretexts.orgoxinst.com These experiments establish correlations between different nuclei within the molecule. oxinst.com For instance, a COSY spectrum would show correlations between coupled protons, helping to assign the signals of the aromatic protons more definitively. An HMBC spectrum would reveal correlations between protons and carbons that are two or three bonds apart, confirming the connection between the methyl groups and the aromatic rings, as well as the attachment of the tolyl groups to the alkyne moiety.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu In the analysis of this compound, a sample is first vaporized and separated from any impurities on a GC column. etamu.edu The separated compound then enters the mass spectrometer, where it is ionized and fragmented. ajgreenchem.com The resulting mass spectrum plots the abundance of ions versus their mass-to-charge ratio (m/z). This technique is also used to determine the purity of the compound. syncrest.comjst.go.jp

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. For this compound (C₁₆H₁₄), the expected exact mass can be calculated and compared to the experimentally determined value. In one study, the calculated mass for the protonated molecule [M+H]⁺ was 207.1168, with the found value being 207.1165, confirming the molecular formula. syncrest.comjst.go.jp This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

HRMS Data for this compound

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [M+H]⁺ | 207.1168 | 207.1165 |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for separating this compound from reaction mixtures and verifying its purity. The choice of method depends on the scale of the separation and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of diarylacetylene derivatives like this compound. scribd.compensoft.net Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is commonly employed. pensoft.netspringernature.com The lipophilicity of the compound, often expressed as log P, can be estimated from its retention time in RP-HPLC, which is a key parameter in drug discovery and materials science. pensoft.net

For instance, in the analysis of similar compounds, a C18 column is often used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. jove.comnih.gov The retention time under specific conditions provides a reliable measure for purity assessment. In some cases, purification of related compounds has been achieved using column chromatography on silica (B1680970) gel or neutral alumina (B75360) with solvent systems like petroleum ether/ethyl acetate (B1210297) or petroleum ether/CH2Cl2. The progress of such purifications can be monitored by HPLC to ensure the isolation of the desired product. jove.comnih.gov The use of ultrahigh-performance liquid chromatography (UHPLC) can significantly reduce analysis time, with cycle times as low as 1.5 minutes, allowing for real-time reaction monitoring. chromatographyonline.com

Table 1: Illustrative HPLC Parameters for Diarylacetylene Analysis

| Parameter | Value |

|---|---|

| Stationary Phase | C18 (Reversed-Phase) jove.comnih.gov |

| Mobile Phase | Acetonitrile/Water mixture jove.comnih.gov |

| Detection | UV-Vis (e.g., 254 nm) jove.com |

| Flow Rate | 1.0 mL/min jove.com |

Note: This table represents typical starting conditions for method development and may require optimization for this compound.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a vital tool for monitoring the progress of reactions that synthesize diarylacetylenes and for determining the purity of the final product. azom.comrsc.org The volatility of this compound makes it amenable to GC analysis. In synthetic procedures, GC can be used to determine monomer conversion and assess product purity. kpi.ua For example, the purity of a related diarylacetylene was determined to be greater than 99.9% by gas chromatography. kpi.ua

Reaction monitoring by GC allows chemists to track the consumption of reactants and the formation of products over time, providing critical data for optimizing reaction conditions. azom.comnih.gov The percent purity of a compound can be calculated from the resulting chromatogram by comparing the area of the peak corresponding to the target compound to the total area of all peaks, excluding the solvent peak. youtube.com

Table 2: Typical GC Conditions for Diarylacetylene Analysis

| Parameter | Value |

|---|---|

| Column | Capillary column (e.g., Elite-1701) rsc.org |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) rsc.org |

| Carrier Gas | Helium or Nitrogen youtube.com |

| Injection Mode | Split/Splitless |

Note: Specific temperature programs and column choices will depend on the exact properties of this compound and any potential impurities.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method frequently used to monitor the progress of organic reactions, including the synthesis of diarylacetylenes. walisongo.ac.idrsc.orgacs.org In the synthesis of compounds like this compound, which can be formed via reactions such as the Sonogashira coupling, TLC allows for the qualitative assessment of the reaction's progression by comparing the spots of the reactants and products. walisongo.ac.idcapes.gov.br

A small aliquot of the reaction mixture is spotted on a TLC plate (typically silica gel), which is then developed in an appropriate solvent system (eluent). walisongo.ac.id For diarylacetylene synthesis, a common eluent is a mixture of ethyl acetate and a nonpolar solvent like hexane (B92381) or petroleum ether. walisongo.ac.id The separation of components on the plate is visualized, often under UV light, allowing for the observation of the disappearance of starting material spots and the appearance of the product spot. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound and eluent system. libretexts.org

Table 3: Example TLC System for Monitoring Diarylacetylene Synthesis

| Component | Description |

|---|---|

| Stationary Phase | Silica gel plate walisongo.ac.id |

| Mobile Phase (Eluent) | 10% Ethyl Acetate in Hexane walisongo.ac.id |

| Visualization | UV light (254 nm / 366 nm) |

Note: The optimal eluent composition may vary depending on the specific reactants and intermediates involved in the synthesis of this compound.

Gas Chromatography (GC) for Reaction Monitoring and Product Purity

X-ray Diffraction for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov For this compound, obtaining a single crystal of sufficient quality allows for its structure to be elucidated, providing invaluable information on bond lengths, bond angles, and intermolecular interactions in the solid state. The process involves diffracting a beam of X-rays off the crystal lattice and analyzing the resulting diffraction pattern. wikipedia.orgnih.gov

The crystal structure of a related compound, 1,2-di-p-tolylethyne, has been determined, and such studies on diarylacetylenes reveal details about their molecular conformation and packing in the crystal lattice. doi.org Structural data for similar molecules, such as unit cell parameters and space group, are determined through this technique. mdpi.comnih.gov This information is fundamental to understanding the material's properties and for computational modeling. researchgate.net

Table 4: Representative Crystal Data for a Diarylacetylene Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 11.3413(3) Å, b = 12.3573(4) Å, c = 9.0158(3) Å, β = 89.821(2)° |

| Volume (V) | 1263.55(7) ų |

Note: This data is for a representative crystalline compound and is illustrative of the type of information obtained from X-ray diffraction analysis. researchgate.net The specific values for this compound would need to be determined experimentally.

Other Advanced Spectroscopic and Analytical Probes in Mechanistic Studies (e.g., Electron Paramagnetic Resonance for radical intermediates)

Understanding the detailed mechanism of reactions involving this compound, particularly those that may proceed through radical pathways, often requires specialized spectroscopic techniques. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for the direct detection and characterization of species with unpaired electrons, such as radical intermediates. researchgate.netbruker.com

In mechanistic studies of reactions like certain annulations or photocatalytic cycles, EPR can provide direct evidence for the formation of radical cations or other paramagnetic species. rsc.orguni-regensburg.dechemrxiv.org For instance, in studies of related reactions, EPR analysis, sometimes in conjunction with radical trapping agents, has been used to identify key radical intermediates, thereby supporting or refuting proposed reaction mechanisms. rsc.orguni-regensburg.de This technique is uniquely sensitive to unpaired electrons and can offer insights into the electronic structure and environment of these transient species. bruker.com

Theoretical and Computational Studies on 1,2 Di M Tolylethyne Chemistry

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the properties of multi-electron systems. By calculating the electron density, DFT methods can elucidate the electronic structure of molecules and map out the energetic landscapes of chemical reactions. For 1,2-di-m-tolylethyne, DFT calculations are instrumental in understanding its fundamental characteristics.

DFT studies on related diarylalkyne systems reveal that the electronic nature of the aryl substituents significantly influences the polarization of the alkyne's carbon-carbon triple bond. acs.orgnih.gov In the case of this compound, the methyl groups at the meta positions act as weak electron-donating groups. DFT calculations can precisely quantify this electronic effect. Methods like Natural Bond Orbital (NBO) analysis, performed on DFT-optimized geometries, can calculate the partial charges on the acetylenic carbons. acs.orgnih.gov While specific data for this compound is not extensively published, studies on analogous meta-substituted diarylalkynes show a distinct polarization pattern that dictates reactivity. acs.org

Furthermore, DFT is crucial for elucidating reaction mechanisms. For instance, in transition-metal-catalyzed reactions where diarylalkynes are substrates, such as cycloadditions or borylations, DFT calculations can model the entire catalytic cycle. rsc.orgrsc.org These calculations involve optimizing the geometries of reactants, transition states, intermediates, and products. This allows for the determination of activation energies and reaction enthalpies, providing a detailed, step-by-step understanding of the reaction pathway. rsc.org For example, a computational study on the cobalt-mediated Pauson-Khand reaction with meta-substituted diarylalkynes demonstrated that the regioselectivity is governed by the electronic polarity of the alkyne, a feature that DFT calculations can accurately predict. acs.orgnih.gov Similarly, DFT studies on the hydroboration of alkynes have been used to map out potential energy surfaces and explain stereoselective outcomes. acs.org

The electronic structure, particularly the distribution of frontier molecular orbitals (HOMO and LUMO), is another key area explored by DFT. malayajournal.org The energies and shapes of these orbitals are critical for predicting how the molecule will interact with other reagents. imperial.ac.uk For this compound, the HOMO is expected to be a π-orbital delocalized across the alkyne and the tolyl rings, while the LUMO would be the corresponding π* anti-bonding orbital.

Computational Modeling of Molecular and Electronic Properties

Computational modeling provides quantitative data on the geometric and electronic properties of this compound. Using a standard DFT method (e.g., B3LYP functional) and a suitable basis set (e.g., 6-31G(d,p)), the molecule's equilibrium geometry can be determined, yielding precise values for bond lengths, bond angles, and dihedral angles. These calculated geometries represent the molecule's structure in the gas phase at 0 K.

The electronic properties derived from such calculations offer a deeper understanding of the molecule's nature. Key properties include the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). journalcsij.com The difference between these energies, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap generally implies higher reactivity.

Below are interactive tables presenting expected data for this compound, based on DFT calculations performed on analogous diarylalkyne systems.

Table 1: Calculated Geometrical Parameters for this compound This data is representative and based on standard DFT calculations for similar diarylalkynes.

| Parameter | Atom(s) | Value |

| Bond Lengths (Å) | ||

| C≡C | ~1.21 Å | |

| C-C (alkyne-aryl) | ~1.43 Å | |

| C-C (aryl avg.) | ~1.40 Å | |

| C-C (aryl-methyl) | ~1.51 Å | |

| C-H (aryl avg.) | ~1.08 Å | |

| C-H (methyl avg.) | ~1.09 Å | |

| Bond Angles (degrees) | ||

| C-C≡C | ~179.5° | |

| ≡C-C-C (aryl) | ~120.1° | |

| C-C-C (aryl avg.) | ~120.0° | |

| Dihedral Angles (degrees) | ||

| C(aryl)-C(alkyne)-C(alkyne)-C(aryl) | ~0.0° or 90.0° (depending on lowest energy conformer) | |

| H3C-C(aryl)-C(aryl)-C(alkyne) | ~180.0° |

Table 2: Calculated Electronic Properties for this compound This data is representative and based on standard DFT calculations for similar diarylalkynes.

| Property | Value (eV) | Description |

| E_HOMO | ~ -6.0 eV | Energy of the Highest Occupied Molecular Orbital |

| E_LUMO | ~ -0.8 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | ~ 5.2 eV | Indicator of chemical reactivity and kinetic stability |

| Ionization Potential | ~ 6.0 eV | Energy required to remove an electron |

| Electron Affinity | ~ 0.8 eV | Energy released when an electron is added |

Quantum Chemical Approaches to Reactivity Prediction

Beyond geometry and orbital energies, quantum chemistry offers a suite of concepts and descriptors to predict a molecule's reactivity with greater nuance. These methods often fall under the umbrella of "Conceptual DFT."

Frontier Molecular Orbital (FMO) Theory: FMO theory is a fundamental approach used to predict the feasibility and outcome of reactions, particularly pericyclic reactions like cycloadditions. imperial.ac.ukncl.ac.uk It posits that the most significant interactions occur between the HOMO of one reactant (the nucleophile) and the LUMO of the other (the electrophile). vaia.com For a reaction involving this compound, analyzing the energies and spatial distributions of its HOMO and LUMO would be the first step. For example, in a Diels-Alder reaction where the diarylalkyne acts as the dienophile, the reaction rate and regioselectivity would depend on the energy gap and orbital coefficient overlap between its LUMO and the diene's HOMO.

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

These descriptors are valuable for comparing the reactivity of a series of related compounds. nih.gov For instance, by calculating these indices for various substituted diarylalkynes, one could quantitatively rank their expected reactivity in polar reactions.

Local Reactivity Descriptors (Fukui Functions): While global descriptors predict the reactivity of the molecule as a whole, local descriptors predict which specific atoms within the molecule are most likely to react. The Fukui function, f(r), indicates the change in electron density at a particular point when an electron is added to or removed from the system. It helps identify the most electrophilic and nucleophilic sites within a molecule. For this compound, calculating the Fukui functions would pinpoint the acetylenic carbons as the primary sites for nucleophilic attack and would also quantify the reactivity of different positions on the tolyl rings towards electrophilic attack.

Through these combined computational approaches, a detailed and predictive understanding of the chemical behavior of this compound can be achieved, guiding its application in organic synthesis and materials science.

Applications of 1,2 Di M Tolylethyne in Advanced Chemical and Materials Science

Role as a Fundamental Building Block in Organic Synthesis

The reactivity of the alkyne functional group, combined with the presence of two tolyl moieties, allows 1,2-di-m-tolylethyne to serve as a key starting material or intermediate in the synthesis of more elaborate chemical architectures.

Precursor for Complex Aromatic Systems

The carbon-carbon triple bond in this compound is a reactive site for various cyclization and annulation reactions, providing pathways to polycyclic and heterocyclic aromatic systems. These reactions are crucial for accessing novel molecular frameworks that are otherwise difficult to synthesize.

Researchers have demonstrated that diarylalkynes are effective precursors for constructing unique nonbenzenoid aromatic hydrocarbons like azulenes. pku.edu.cn Although some synthetic routes, such as certain ruthenium-catalyzed [4 + 2] annulations to form 1H-isochromen-1-ones, may not be feasible with sterically hindered isomers like 1,2-di-o-tolylethyne (B3394606), the general reactivity of the alkyne core is widely applicable. rsc.org

A notable example involves the reaction of this compound with a masked boryl-substituted oxo-bridged bis-silylene. acs.org This reaction leads to the formation of a complex polycyclic product where the two silicon atoms are bridged by a C=C double bond and a cyclohexadiene ring, demonstrating the activation of both the alkyne triple bond and a benzene (B151609) ring C=C bond. acs.org Furthermore, diarylalkynes can be converted into benzo[b]phosphole oxides, a class of phosphorus heterocycles, through photoelectrochemical methods. acs.orguni-regensburg.de These compounds are themselves valuable in materials science.

Table 1: Examples of Complex Aromatic Systems Derived from Diarylalkynes

| Diarylalkyne Reactant | Reagents/Conditions | Resulting Complex System | Reference |

|---|---|---|---|

| This compound | Masked bis-silylene | Polycyclic silicon-bridged system | acs.org |

| 1,2-Di-p-tolylethyne | Diphenylphosphine oxide, photocatalyst | Benzo[b]phosphole oxide | acs.orguni-regensburg.de |

| Diphenyl acetylene (B1199291) | Phenyl iodide, Pd(acac)₂, B₂Pin₂ | 1,2,3-Triphenyl azulene (B44059) | pku.edu.cn |

Intermediates in Fine Chemical Synthesis

Beyond its role as a direct precursor to complex ring systems, this compound and related diarylalkynes function as pivotal intermediates. The alkyne bond can be selectively transformed into other functional groups, expanding its synthetic utility. The basic properties of this compound, such as its NMR characteristics, have been well-documented, confirming its identity as a stable, isolable intermediate. rsc.org

One common transformation is the oxidation of the alkyne. For instance, internal alkynes can be efficiently oxidized to produce 1,2-diketones. acs.org These diketones are versatile intermediates themselves, readily reacting with compounds like 1,2-diaminobenzene to yield quinoxalines, which are important heterocyclic motifs in pharmaceuticals and materials. acs.org The conversion of terminal alkynes to iodoalkynes and diiodoalkenes further highlights the synthetic flexibility of the alkyne moiety, creating valuable C-I bonds that are amenable to a wide range of cross-coupling reactions. jove.comnih.gov

Development of Novel Materials and Polymers

The structural rigidity and potential for π-conjugation extension make this compound an attractive building block for the development of advanced functional materials, particularly polymers and optoelectronic components.

Components in Conjugated Polymer Systems

Diarylalkynes are important monomers for synthesizing poly(arylene ethynylene)s (PAEs), a class of conjugated polymers known for their thermal stability and interesting electronic properties. The alkyne linkage maintains a linear, rigid polymer backbone, which facilitates π-orbital overlap.

Research has shown that donor-acceptor (D-A) copolymers can be created from PAE precursors. thieme-connect.com In one strategy, a homopolymer is first synthesized via Sonogashira cross-coupling polymerization, and a subsequent post-polymerization reaction introduces an acceptor group, resulting in a D-A polymer with a low band gap suitable for solar cell applications. thieme-connect.com While specific examples often use the para-substituted isomer (1,2-di-p-tolylethyne), the underlying chemical principles are applicable to the meta-isomer for tuning polymer properties. thieme-connect.com Cycloaddition reactions, such as [2+2] cycloadditions, also represent a viable on-surface polymerization strategy for alkene- and alkyne-containing molecules to form highly ordered one-dimensional polymers. nih.govlibretexts.org

Application in Optoelectronic Materials (e.g., OLED materials, photovoltaics)

The incorporation of the diarylalkyne motif into larger molecular structures is a key strategy for creating materials for optoelectronic devices. bldpharm.com Benzo[b]phosphole oxides, which can be synthesized from diarylalkynes like 1,2-di-p-tolylethyne, are particularly noted for their applications in photovoltaics and as organic optoelectronic materials. acs.orguni-regensburg.de The tetrahedral geometry of the phosphorus atom in these π-conjugated systems leads to σ-π interactions that lower the energy of the lowest unoccupied molecular orbital (LUMO), giving rise to unique and desirable electronic and photophysical properties. uni-regensburg.de

The general class of diarylethynes is frequently categorized under "OLED Materials" by chemical suppliers, indicating their widespread consideration for use in organic light-emitting diodes. bldpharm.com The rigid structure helps to prevent non-radiative decay pathways in the solid state, which is beneficial for emissive layer performance in OLEDs. ossila.comsigmaaldrich.com

Table 2: Optoelectronic Applications of Diarylalkyne Derivatives

| Derivative/Material Class | Synthetic Precursor | Potential Application | Key Property | Reference |

|---|---|---|---|---|

| Benzo[b]phosphole Oxides | 1,2-Di-p-tolylethyne | Photovoltaics, Optoelectronics | Lowered LUMO energy from σ-π interaction | uni-regensburg.de |

| Donor-Acceptor Copolymers | Poly(arylene ethynylene)s | Polymer Solar Cells | Low electronic band gap | thieme-connect.com |

| Azulene Derivatives | Diarylalkynes | Organic Electronics | Unique optical and electronic properties | pku.edu.cn |

Ligand Synthesis for Luminescent Metal Complexes

The diarylalkyne unit can be incorporated as a π-conjugated spacer into the structure of organic ligands for coordination with metal ions. nih.govresearchgate.net The resulting metal complexes often exhibit interesting photoluminescent properties, with applications in sensing, photocatalysis, and OLEDs. mdpi.com The extended π-system of the ligand can be used to tune the energy of the metal-to-ligand charge transfer (MLCT) states, which directly influences the emission color and efficiency of the complex. researchgate.net

For example, researchers have synthesized ether-based ligands containing a dipyridin-2-ylmethane (B74921) chelating unit connected to a diarylalkyne moiety via a spacer. nih.govresearchgate.net Specifically, a ligand derived from 1,2-di-p-tolylethyne was used to prepare a cationic heteroleptic iridium(III) complex. nih.gov This complex displayed strong luminescence in the blue region of the spectrum, demonstrating that the diarylalkyne unit can act as a "molecular wire" to facilitate the desired electronic properties in the final metal complex. nih.govresearchgate.net

Integration into Porphyrin Architectures

The construction of multi-porphyrin arrays is a key area of interest for creating artificial photosynthetic systems, molecular wires, and nonlinear optical materials. beilstein-journals.orgsciencesconf.org The connection of porphyrin units is often achieved using rigid linkers to control the distance and electronic communication between the chromophores. beilstein-journals.orgresearchgate.net Diarylalkynes are particularly effective linkers due to their linear geometry and conjugated π-system.

Recent research has demonstrated the direct use of this compound in the synthesis of complex, fused porphyrin systems. In one study, this compound was reacted with an O-methyl dioxime of a 5,15-dioxoporphyrin zinc complex. rsc.org This reaction resulted in a [4+2] fusion strategy to create a meso-N/O-heteroarene-fused quinoidal porphyrin. rsc.org The process, detailed in the table below, showcases the utility of this compound in advanced annulation cascades to build elaborate porphyrin architectures with intense near-infrared absorption properties. rsc.org The use of such linkers is crucial for developing new porphyrinic materials with tunable electronic and photophysical properties. ox.ac.uknih.gov

| Reactant 1 | Reactant 2 | Product | Yield | Source |

| O-methyl dioxime of 5,15-dioxoporphyrin Zn1a | This compound | meso-N/O-Heteroarene-Fused Porphyrin 3ac | 53% | rsc.org |

Contribution to Functional Organic Materials (e.g., Aggregation-Induced Emission)

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly fluorescent molecules in a dilute solution become highly luminescent upon aggregation in a poor solvent or in the solid state. ust.hkkombyonyx.com This effect is the opposite of the common aggregation-caused quenching (ACQ) seen in many traditional fluorophores. ust.hk The primary mechanism behind AIE is the restriction of intramolecular motions (RIM), such as the rotation of phenyl rings against a central core. nih.govust.hk In solution, these rotations provide a non-radiative pathway for the excited state to decay, quenching fluorescence. In the aggregated state, physical constraints hinder these motions, closing the non-radiative channel and forcing the molecule to decay via a radiative pathway, thus "turning on" the fluorescence. nih.govust.hk

Molecules with propeller-like shapes, such as those based on tetraphenylethylene (B103901) (TPE), are classic examples of AIE-active luminogens (AIEgens). nih.gov The structural motif of this compound, featuring a rigid alkyne "stator" and two rotatable tolyl "rotors," makes it a strong candidate for exhibiting AIE. Indeed, the closely related isomer, 1,2-di-p-tolylethyne, is classified as an AIE material. bldpharm.com While specific studies detailing the AIE characteristics of this compound are not extensively documented, its molecular design aligns with the principles of AIE. The meta-linkage would create a more bent or kinked geometry compared to its para-isomer, which could influence molecular packing in the solid state and potentially lead to distinct AIE properties. The study of such molecules contributes to the development of novel materials for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bioimaging. sioc-journal.cnrsc.org

| Phenomenon | Description | Key Features |

| Aggregation-Induced Emission (AIE) | Molecules are non-emissive in dilute solution but become highly luminescent in the aggregated or solid state. | - Caused by Restriction of Intramolecular Motion (RIM).- Blocks non-radiative decay pathways.- Enables high solid-state quantum yields. |

| Typical AIEgen Behavior | Upon addition of a poor solvent (e.g., water) to a solution in a good solvent (e.g., THF), fluorescence intensity increases dramatically after a critical water fraction (fₙ) is reached, indicating nanoaggregate formation. | - Low fluorescence quantum yield in solution.- High fluorescence quantum yield in solid state/aggregates. mdpi.commdpi.com |

Conclusion and Future Research Directions in 1,2 Di M Tolylethyne Chemistry

Summary of Key Research Achievements

Research on 1,2-di-m-tolylethyne and related diarylalkynes has led to several notable accomplishments. A primary achievement lies in the development of efficient synthetic methodologies. One-pot, copper-free Sonogashira-type coupling reactions have been established, offering a streamlined and scalable route to symmetric diarylalkynes. chemrxiv.org These methods often feature short reaction times and high yields, making these compounds more accessible for further investigation. chemrxiv.org Another significant advancement is the use of palladium-catalyzed Sonogashira and decarboxylative coupling reactions, which allow for the synthesis of unsymmetrically substituted diarylalkynes without the need for protecting groups. organic-chemistry.org

In the realm of chemical transformations, this compound has been successfully employed as a reactant in various cycloaddition and annulation reactions. For instance, it has been used in rhodium-catalyzed annulation cascades with arylnitriles to produce stable delocalized polycyclic aromatic hydrocarbon (PAH) carbocations. rsc.org Furthermore, its participation in PTSA-catalyzed annulation reactions under microwave conditions has provided an efficient and sustainable route to isocoumarins, which are valuable scaffolds in medicinal and natural product chemistry. organic-chemistry.org The compound has also been utilized in the synthesis of meso-N/O-heteroarene-fused porphyrins through an unusual [4+2] fusion strategy. rsc.org

The photophysical properties of derivatives of this compound have also been a subject of investigation. For example, iridium complexes incorporating ligands derived from diarylalkynes have been synthesized and their luminescent properties studied, highlighting their potential in the development of new photoactive materials. nih.gov

Recent research has also demonstrated the electrochemical synthesis of this compound from tetrachloroethylene (B127269) and 1-bromo-3-methylbenzene using magnesium electrodes coiled with copper wires, offering a palladium-free alternative for its preparation. syncrest.comjst.go.jp Additionally, its reaction in the presence of a palladium catalyst and B2pin2 has been shown to yield (E)-1,2-di-o-tolylethene through a cascade of trans-addition and alkenylative palladation, showcasing its complex reactivity. pku.edu.cn

Table 1: Selected Reactions and Applications of this compound and Related Diarylalkynes

| Reaction Type | Reagents/Conditions | Product Class | Significance | Reference |

|---|---|---|---|---|

| Annulation Cascade | Rhodium catalyst, Arylnitriles | Delocalized PAH Carbocations | Synthesis of stable carbocations with unique photophysical properties. | rsc.org |

| PTSA-Catalyzed Annulation | PTSA, Microwave irradiation | Isocoumarins | Efficient and sustainable route to medicinally relevant heterocycles. | organic-chemistry.org |

| [4+2] Fusion Strategy | Dioxoporphyrin, Neutral alumina (B75360) | meso-N/O-Heteroarene-Fused Porphyrins | Access to novel porphyrin architectures with intense near-infrared absorption. | rsc.org |

| Electrochemical Synthesis | Mg electrodes, Cu wires, Tetrachloroethylene, 1-bromo-3-methylbenzene | This compound | Palladium-free synthesis of the title compound. | syncrest.comjst.go.jp |

| Palladium-Catalyzed Borylation | Pd catalyst, B2pin2 | (E)-1,2-di-o-tolylethene | Demonstrates complex cascade reactivity involving borylation. | pku.edu.cn |

| Sonogashira-Type Coupling | Palladium catalyst | Symmetric Diarylalkynes | Efficient and scalable one-pot synthesis. | chemrxiv.org |

Emerging Trends and Unexplored Reactivity

The chemistry of this compound is poised for further exploration, with several emerging trends and areas of untapped potential. A significant trend in the broader field of alkyne chemistry is the focus on stereodivergent functionalization. rsc.org Developing catalytic systems that can selectively convert this compound into either the (E)- or (Z)-stilbene isomer would be a valuable addition to the synthetic chemist's toolbox. rsc.org This could involve exploring various transition metal catalysts and ligands to control the stereochemical outcome of hydrogenation or other addition reactions. rsc.org

The area of cycloaddition reactions remains a fertile ground for discovery. While [4+2] cycloadditions (Diels-Alder reactions) with alkynes as dienophiles are well-established, the exploration of [2+2] and [2+2+2] cycloadditions involving this compound could lead to the synthesis of novel and potentially strained ring systems. organic-chemistry.orglibretexts.org Photochemical [2+2] cycloadditions, in particular, offer a pathway to cyclobutane (B1203170) derivatives that are often inaccessible through thermal methods. nih.govlibretexts.org The unique electronic and steric properties imparted by the m-tolyl groups could lead to interesting regiochemical and stereochemical outcomes in these reactions.

Furthermore, the radical oxidation of diarylalkynes to 1,2-diketones is an area that could be extended to this compound. acs.org Investigating its behavior under various oxidative conditions could provide a straightforward route to the corresponding diketone, a valuable synthetic intermediate. The influence of the methyl groups on the reaction's efficiency and selectivity would be of particular interest.

Finally, the development of more sustainable synthetic methods continues to be a driving force in chemical research. Exploring the use of earth-abundant metal catalysts or even metal-free conditions for the synthesis and functionalization of this compound would be a significant step forward. organic-chemistry.org

Potential for Novel Applications and Interdisciplinary Research

The unique structural and electronic properties of this compound and its derivatives suggest their potential for a wide range of applications, fostering interdisciplinary research.

In materials science , diarylalkynes are recognized as crucial building blocks for light-emitting materials and supramolecular architectures. chemrxiv.org The tolyl substituents in this compound can influence the solid-state packing and photophysical properties of resulting materials. Further research could focus on incorporating this moiety into conjugated polymers and metal-organic frameworks (MOFs) to develop new materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemrxiv.orgacs.org The study of aggregation-induced emission (AIE) is another promising avenue, as similar structures are known to exhibit this phenomenon. bldpharm.com

In the field of medicinal chemistry , while no direct biological applications of this compound have been reported, the isocoumarin (B1212949) and benzo[b]phosphole oxide structures synthesized from diarylalkyne precursors are known to have biological relevance. organic-chemistry.orgacs.orgthieme-connect.com This suggests that this compound could serve as a starting material for the synthesis of libraries of complex molecules for biological screening. The Pauson-Khand reaction, which can be applied to diarylalkynes, produces cyclopentenone derivatives that are precursors to biologically active molecules, further highlighting this potential. beilstein-journals.org

Interdisciplinary research at the interface of organic synthesis, materials science, and computational chemistry will be crucial for unlocking the full potential of this compound. Computational studies can provide valuable insights into the electronic structure, reactivity, and photophysical properties of molecules derived from this compound, guiding experimental efforts. nih.gov For example, DFT calculations can help in understanding the mechanism of its various transformations and in predicting the properties of novel materials based on its scaffold. nih.gov

Q & A

Q. What methodologies are recommended for assessing the environmental toxicity of this compound derivatives?

- Methodological Answer :

- Conduct in vitro assays (e.g., Ames test for mutagenicity, Daphnia magna LC).

- Use QSAR (Quantitative Structure-Activity Relationship) models to predict ecotoxicological profiles.

- Validate with longitudinal studies in model organisms (e.g., zebrafish embryos) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.